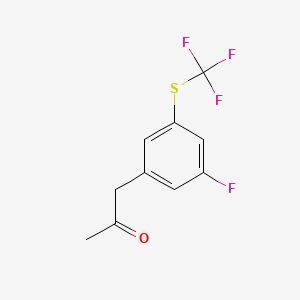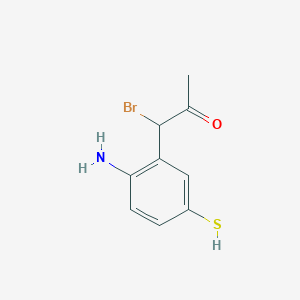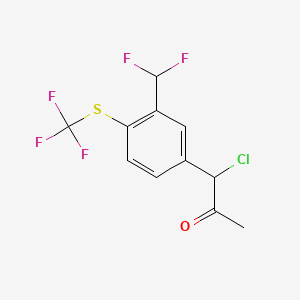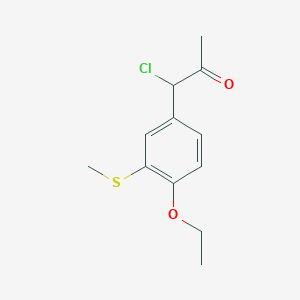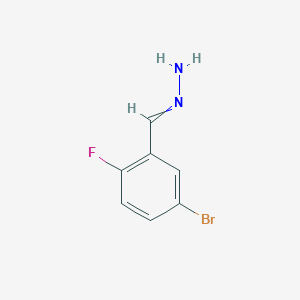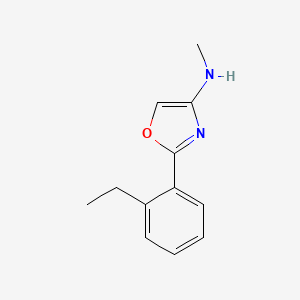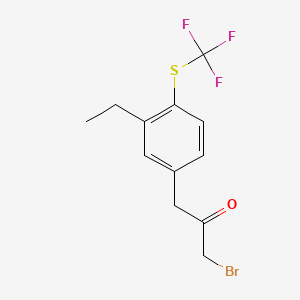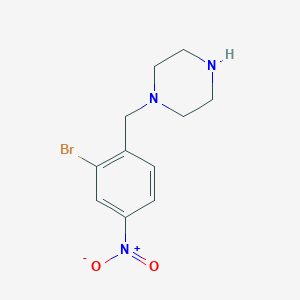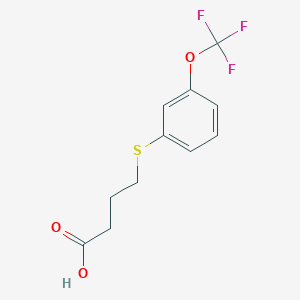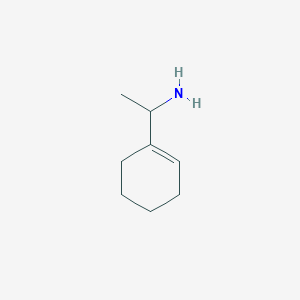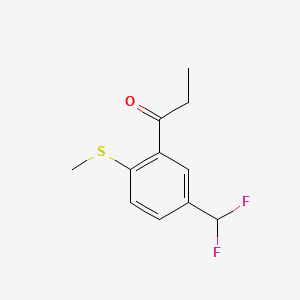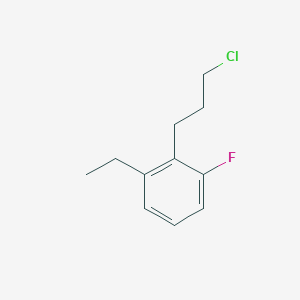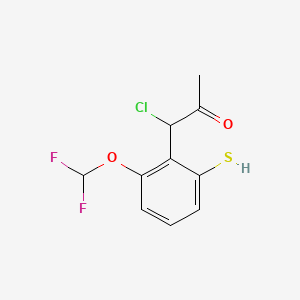
1-Chloro-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one is a synthetic organic compound with the molecular formula C10H9ClF2O2S This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a mercapto group attached to a phenyl ring, along with a propan-2-one moiety
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-(difluoromethoxy)-6-mercaptophenyl with chloroacetone under controlled conditions. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-Chloro-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives. Common reagents for these reactions include sodium azide, ammonia, and thiourea.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group yields sulfoxides or sulfones, while reduction of the carbonyl group results in alcohols.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for the development of new compounds.
Biology: The compound’s ability to undergo various chemical reactions makes it useful in studying enzyme-catalyzed processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural features suggest it may have bioactive properties, such as antimicrobial or anticancer activity.
Industry: It can be used in the development of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s chloro group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The difluoromethoxy group may enhance its lipophilicity, facilitating its passage through cell membranes. The mercapto group can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. These interactions can disrupt cellular processes and lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(2-(difluoromethoxy)-6-hydroxyphenyl)propan-2-one: This compound has a hydroxy group instead of a mercapto group, which may alter its reactivity and biological activity.
1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one:
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Eigenschaften
Molekularformel |
C10H9ClF2O2S |
|---|---|
Molekulargewicht |
266.69 g/mol |
IUPAC-Name |
1-chloro-1-[2-(difluoromethoxy)-6-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2O2S/c1-5(14)9(11)8-6(15-10(12)13)3-2-4-7(8)16/h2-4,9-10,16H,1H3 |
InChI-Schlüssel |
FFSAPCQQMVZFHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=CC=C1S)OC(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


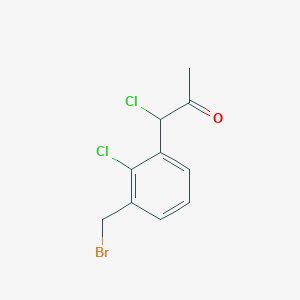
![N-(9-((4AR,6R,7R,7AR)-2,2-DI-Tert-butyl-7-((tert-butyldimethylsilyl)oxy)tetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide](/img/structure/B14057053.png)
